molecular formula C11H16N2O3 B3058732 N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine CAS No. 91430-80-7

N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine

Cat. No. B3058732
CAS No.: 91430-80-7
M. Wt: 224.26 g/mol
InChI Key: LZAUJKLXJFELOL-UHFFFAOYSA-N
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Patent
US07141561B2

Procedure details

A mixture of 4-fluoronitrobenzene (2.82 g), 3-dimethylaminopropanol (2.48 g), powdered potassium hydroxide (1.35 g) and Aliquat® 336 (tricaprylylmethylammonium chloride) was heated at 85° C. for one hour. The cooled crude mixture was purified by chromatography on silica gel (eluent: ethyl acetate/methanol 9:1 mixed with 1% v/v triethylamine). The product with the molecular weight of 224.26 (C11H16N2O3); MS (ESI): 225 ([M+H]+), was obtained in this way.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][N:12]([CH3:17])[CH2:13][CH2:14][CH2:15][OH:16].[OH-].[K+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH3:11][N:12]([CH3:17])[CH2:13][CH2:14][CH2:15][O:16][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.48 g
Type
reactant
Smiles
CN(CCCO)C
Name
Quantity
1.35 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The cooled crude mixture
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (eluent
ADDITION
Type
ADDITION
Details
ethyl acetate/methanol 9:1 mixed with 1% v/v triethylamine)
CUSTOM
Type
CUSTOM
Details
MS (ESI): 225 ([M+H]+), was obtained in this way

Outcomes

Product
Name
Type
Smiles
CN(CCCOC1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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